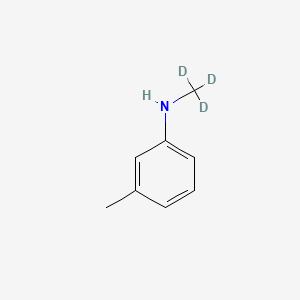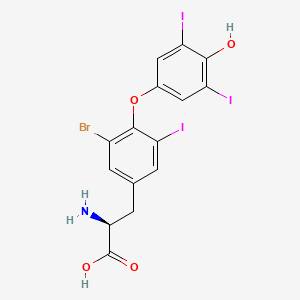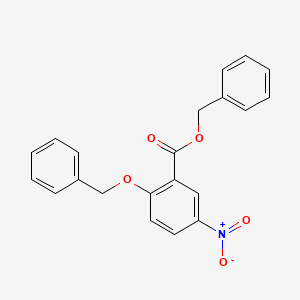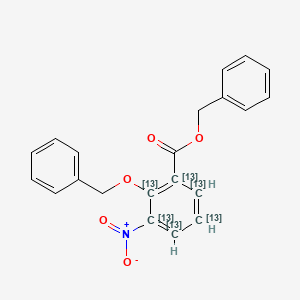
Chlorpromazine-13C,d3 Hydrochloride
Overview
Description
Chlorpromazine-13C,d3 Hydrochloride is a variant of Chlorpromazine, a phenothiazine antipsychotic used to treat various conditions such as nausea, vomiting, preoperative anxiety, schizophrenia, bipolar disorder, and severe behavioral problems in children . It is a dimethylamine derivative of phenothiazine .
Molecular Structure Analysis
The molecular formula of Chlorpromazine is C17H19ClN2S . The structure includes a phenothiazine ring, which is thought to contribute to its antipsychotic properties .Chemical Reactions Analysis
Chlorpromazine is extensively metabolized in the liver by demethylation (followed by glucuronide conjugation) and amine oxidation to active and inactive metabolites .Physical and Chemical Properties Analysis
Chlorpromazine is a white or creamy white crystalline powder . Its melting point is 193-195°C . The molecular weight of Chlorpromazine is 355.3251 .Scientific Research Applications
2. Molecular Dynamics and Structure Analysis Sakamoto et al. (1996) utilized 13C NMR to study the molecular dynamics and structure of chlorpromazine hydrochloride in solution, indicating the compound's utility in understanding the relationship between molecular structure and biological activity (Sakamoto et al., 1996).
3. Interaction with Lecithin Vesicles Kitamura et al. (1979) investigated the interaction of chlorpromazine-HCl with lecithin vesicles using carbon-13 nuclear magnetic resonance spectroscopy. This study provides insights into the compound's behavior in biological membranes, essential for drug delivery and pharmacokinetics research (Kitamura et al., 1979).
4. Analytical Reagent Applications Chlorpromazine hydrochloride has been proposed as an analytical reagent for spot tests of various inorganic ions, as discussed by Kum‐Tatt (1962). This application demonstrates its versatility in analytical chemistry, particularly in the detection of metals (Kum‐Tatt, 1962).
5. Interaction with Copolymers Azum et al. (2018) explored the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, providing valuable information on drug-copolymer interactions which is crucial for pharmaceutical formulations (Azum et al., 2018).
6. Redox Indicator in Vanadametry Chlorpromazine hydrochloride has been used as a redox indicator in vanadametric titrations, as shown by Gowda and Shakunthala (1966). Its role as an indicator highlights its potential in analytical methodologies for quantitative analysis (Gowda & Shakunthala, 1966).
7. Application in Quantification of Antioxidants Nagaraja et al. (2014) described a method to determine the antioxidant activity of food and medicinal plants using the oxidation of chlorpromazine hydrochloride by chromium(VI). This application signifies the compound's utility in food and medicinal plant research (Nagaraja et al., 2014).
Mechanism of Action
Target of Action
Chlorpromazine-13C,d3 Hydrochloride primarily targets dopaminergic receptors in the brain, specifically the subtypes D1, D2, D3, and D4 . It also interacts with serotonergic receptors (5-HT1 and 5-HT2) , exhibiting anxiolytic, antidepressive, and antiaggressive properties .
Mode of Action
this compound acts as an antagonist on its primary targets, blocking the dopaminergic and serotonergic receptors . This blocking action leads to a long-term adaptation by the brain, which is thought to be responsible for its antipsychotic actions . It also exhibits a strong alpha-adrenergic blocking effect and depresses the release of hypothalamic and hypophyseal hormones .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By blocking dopaminergic receptors, it influences the mesolimbic pathway, which is associated with reward mechanisms and behavior . Its interaction with serotonergic receptors affects mood regulation .
Pharmacokinetics
this compound is rapidly and virtually completely absorbed, but it undergoes extensive first-pass metabolism, resulting in a low percentage of the compound reaching the systemic circulation intact . It exhibits multicompartmental pharmacokinetics, with a wide between-subject variability in half-life, volume of distribution, and mean residence time .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antipsychotic properties. It is used to treat conditions like schizophrenia, bipolar disorder, and severe behavioral problems in children . It also exerts sedative and antiemetic activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chlorpromazine-13C,d3 Hydrochloride interacts with various enzymes and proteins in the body. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking dopamine receptors, which leads to long-term adaptation by the brain . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an antagonist on different postsynaptic receptors, blocking their activity and leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After a single oral dose, Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The mean half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is used to treat a variety of conditions, including schizophrenia, nausea, vomiting, preoperative anxiety, and severe behavioral problems in children . The specific dosage effects in animal models are not mentioned in the available resources.
Metabolic Pathways
This compound is involved in several metabolic pathways. The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation . Mono-N-desmethylchlorpromazine is the most feasible Chlorpromazine metabolite, which can occur further demethylation to form di-N-desmethylchlorpromazine .
Subcellular Localization
It is known that Chlorpromazine perturbs the subcellular localization of certain mutated receptor tyrosine kinases (MT-RTKs), thereby blocking their signaling .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-SPZGMPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)


![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/no-structure.png)



![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
![Spiro[1,4-diazabicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
